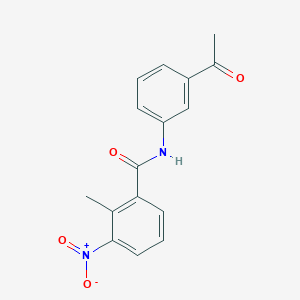
N-(2-naphthyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-naphthyl)benzenesulfonamide, commonly known as NBS, is a chemical compound that has been widely used in scientific research for several decades. It is a white crystalline powder that has a molecular weight of 295.39 g/mol and a melting point of 170-174°C. NBS is a sulfonamide derivative that has been used in various fields of research, including medicinal chemistry, biochemistry, and organic chemistry.
Mecanismo De Acción
NBS acts as a sulfonamide source in various organic reactions. It is a weak acid that can donate a proton to a base, forming a sulfonamide ion. The sulfonamide ion can then react with a suitable electrophile to form a sulfonamide derivative. In medicinal chemistry, NBS has been used as a scaffold for the design of novel drugs that target various diseases. The mechanism of action of these drugs varies depending on the specific disease being targeted.
Efectos Bioquímicos Y Fisiológicos
NBS has been shown to have various biochemical and physiological effects. In vitro studies have shown that NBS can inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. NBS has also been shown to inhibit the growth of various cancer cell lines, although the mechanism of action is not fully understood. In vivo studies have shown that NBS can reduce inflammation in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NBS has several advantages as a reagent in organic synthesis. It is readily available, relatively inexpensive, and easy to handle. NBS is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, NBS has some limitations. It can be toxic if ingested or inhaled and can cause skin and eye irritation. NBS is also sensitive to moisture and should be stored in a dry environment.
Direcciones Futuras
NBS has several potential future directions in scientific research. It can be used as a scaffold for the design of novel drugs that target various diseases, including cancer, inflammation, and infectious diseases. NBS can also be used as a reagent for the synthesis of novel organic compounds that have potential applications in various fields, including materials science and catalysis. Additionally, NBS can be used as a tool for studying the mechanism of action of various enzymes and proteins. Further research is needed to fully understand the potential applications of NBS in scientific research.
Conclusion:
In conclusion, N-(2-naphthyl)benzenesulfonamide is a versatile reagent that has been widely used in scientific research for several decades. It has several advantages as a reagent in organic synthesis, including its availability, stability, and ease of handling. NBS has several potential future directions in scientific research, including drug design, organic synthesis, and enzyme and protein studies. Further research is needed to fully understand the potential applications of NBS in scientific research.
Métodos De Síntesis
The synthesis of NBS involves the reaction of 2-naphthylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature, and the product is obtained by filtration and recrystallization. The yield of NBS is typically high, and the purity of the product can be determined by melting point analysis and thin-layer chromatography.
Aplicaciones Científicas De Investigación
NBS has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used as a sulfonamide source in the synthesis of sulfonamides, which are important pharmacological agents. NBS is also used as a reagent for the synthesis of aryl sulfonates, which are important intermediates in organic synthesis. In medicinal chemistry, NBS has been used as a scaffold for the design of novel drugs that target various diseases.
Propiedades
Número CAS |
7504-85-0 |
|---|---|
Nombre del producto |
N-(2-naphthyl)benzenesulfonamide |
Fórmula molecular |
C16H13NO2S |
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
N-naphthalen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H13NO2S/c18-20(19,16-8-2-1-3-9-16)17-15-11-10-13-6-4-5-7-14(13)12-15/h1-12,17H |
Clave InChI |
XDNYJBFMZAMPSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
Otros números CAS |
7504-85-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



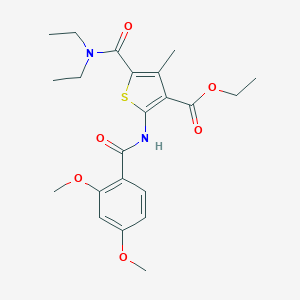


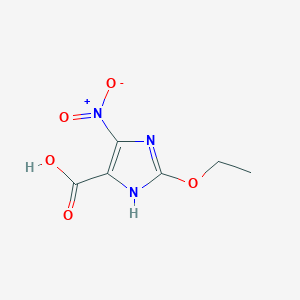



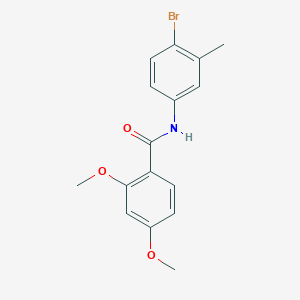


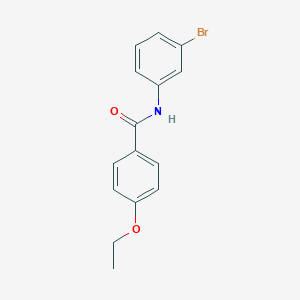
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)

